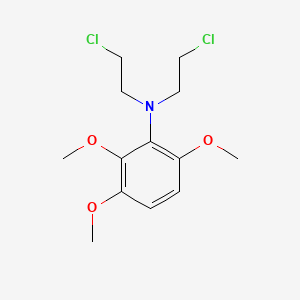
n,n-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with three methoxy groups attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline typically involves the reaction of 2,3,6-trimethoxyaniline with bis(2-chloroethyl)amine. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of N,N-bis(2-hydroxyethyl)-2,3,6-trimethoxyaniline.
Oxidation: Formation of 2,3,6-trimethoxybenzaldehyde or 2,3,6-trimethoxybenzoic acid.
Reduction: Formation of this compound secondary amine derivatives.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an alkylating agent in biochemical research.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The compound exerts its effects primarily through alkylation, where it forms covalent bonds with nucleophilic sites in DNA, RNA, and proteins. This leads to the inhibition of DNA synthesis and cell division, ultimately causing cell death. The molecular targets include guanine bases in DNA, leading to cross-linking and strand breaks .
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
N,N-Bis(2-chloroethyl)methylamine: A related compound with a methyl group instead of the trimethoxy groups.
Carmustine: A nitrogen mustard used in chemotherapy with a different structure but similar mechanism of action .
Uniqueness
N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline is unique due to the presence of three methoxy groups on the aniline ring, which can influence its reactivity and solubility compared to other nitrogen mustards. This structural feature may also affect its pharmacokinetic properties and potential therapeutic applications .
Properties
CAS No. |
27077-09-4 |
|---|---|
Molecular Formula |
C13H19Cl2NO3 |
Molecular Weight |
308.20 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2,3,6-trimethoxyaniline |
InChI |
InChI=1S/C13H19Cl2NO3/c1-17-10-4-5-11(18-2)13(19-3)12(10)16(8-6-14)9-7-15/h4-5H,6-9H2,1-3H3 |
InChI Key |
AJWZEPVEMCDFSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OC)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















